2-(4-(3-(phenylthio)propanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
Description
This compound features a 2H-tetrazole core substituted at position 5 with a carboxamide group linked to a 2,2,2-trifluoroethyl moiety. The phenyl ring at position 2 of the tetrazole is further functionalized at the para position with a 3-(phenylthio)propanamido group. The trifluoroethyl substituent contributes electron-withdrawing properties, which may influence metabolic stability and binding affinity.
Properties
IUPAC Name |
2-[4-(3-phenylsulfanylpropanoylamino)phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2S/c20-19(21,22)12-23-18(30)17-25-27-28(26-17)14-8-6-13(7-9-14)24-16(29)10-11-31-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,23,30)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAJMQVHJADRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(phenylthio)propanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide typically involves a multi-step process:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Introduction of the Trifluoroethyl Group: This step often involves the use of trifluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using a thiol and a suitable leaving group.
Amidation Reaction: The final step involves the formation of the amide bond between the tetrazole derivative and the phenylthio-substituted propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or alcohols under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation of the phenylthio group.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. The presence of the tetrazole ring, which is known for its bioisosteric properties, suggests that it could interact with biological targets in a manner similar to carboxylic acids or other pharmacophores.
Medicine
The compound’s unique structure may offer therapeutic potential. For instance, the trifluoroethyl group is often found in pharmaceuticals due to its ability to enhance metabolic stability and bioavailability. Research could explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 2-(4-(3-(phenylthio)propanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring might mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, while the trifluoroethyl group could enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Linker Flexibility vs. Rigidity: The propanamido linker in the target compound (vs. Rigid aromatic systems (e.g., naphthyl in ) may enhance target affinity but reduce solubility .
Electron-Withdrawing Groups: Trifluoroethyl (target compound) and trifluoromethyl () substituents enhance metabolic stability by resisting oxidative degradation . Morpholino () introduces polar oxygen atoms, improving aqueous solubility .
Heterocyclic Diversity :
- Tetrazole (target compound) offers hydrogen-bonding capability via its nitrogen-rich core.
- Thiazole () and thiophene () introduce sulfur atoms, altering electronic properties and redox stability .
Biological Activity Trends :
- While direct activity data for the target compound are unavailable, analogs like thiazole-thiadiazole hybrids () show potent anticancer activity (IC₅₀ ~1.6–2.0 µg/mL), suggesting the tetrazole scaffold may similarly target kinases or proteases .
Biological Activity
The compound 2-(4-(3-(phenylthio)propanamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered interest due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The compound's structure includes a tetrazole ring, a phenylthio group, and a trifluoroethyl substitution. The presence of these functional groups is crucial for its biological activity.
Molecular Formula
- Molecular Formula : C_{16}H_{18}F_{3}N_{5}O_{2}S
- Molecular Weight : 395.41 g/mol
Antiviral Activity
Recent studies have shown that tetrazole-containing compounds exhibit antiviral properties. For instance, a series of tetrazole derivatives were evaluated against influenza A virus and demonstrated varying degrees of cytotoxicity and antiviral activity. The structure-activity relationship (SAR) indicated that modifications to the tetrazole ring significantly influenced antiviral efficacy .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound 1 | 18.4 | >38 |
| Compound 2 | 46 | >16 |
| Compound 3 | N/A | SI = 5 |
Antibacterial Activity
Tetrazole derivatives have also been assessed for their antibacterial properties. In a study evaluating various derivatives, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis .
Antihypertensive Activity
Another area of research focuses on the antihypertensive potential of tetrazole derivatives. A related compound showed promising results in lowering blood pressure in hypertensive models, suggesting that structural modifications can enhance this property. Compounds similar to the one have been synthesized and tested for their ability to act as angiotensin-II receptor antagonists, with some derivatives exhibiting substantial antihypertensive effects .
Study on Antiviral Efficacy
In a controlled laboratory experiment, the compound was tested against influenza A virus in MDCK cells. Results indicated that certain modifications to the tetrazole ring enhanced antiviral activity while maintaining low cytotoxicity at therapeutic concentrations .
Study on Antihypertensive Effects
A comparative study evaluated several tetrazole derivatives for their antihypertensive effects using animal models. The most effective compound demonstrated a significant reduction in systolic blood pressure compared to controls, indicating its potential as a therapeutic agent for hypertension .
Q & A
Q. Methodological Answer :
- Spectroscopy :
- Computational Modeling :
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB ID 1XYZ) to predict binding poses. The phenylthio group may occupy hydrophobic pockets, while the tetrazole acts as a hydrogen bond acceptor .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Q. Methodological Answer :
- Solubility Enhancement :
- Bioavailability Strategies :
- Prodrug Design : Mask the tetrazole with ester groups (e.g., acetyloxymethyl) for passive diffusion, followed by enzymatic cleavage in vivo .
- Nanocarriers : Encapsulate in PLGA nanoparticles (100-200 nm) for sustained release, as demonstrated for structurally similar acetamide derivatives in .
Validation : Assess pharmacokinetics via LC-MS/MS in rodent plasma and tissue homogenates .
What mechanisms underlie potential off-target effects of this compound?
Q. Methodological Answer :
- Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended inhibition. The trifluoroethyl group may interact with ATP-binding pockets in kinases .
- Metabolite Analysis : Identify Phase I/II metabolites (e.g., CYP450-mediated oxidation of phenylthio to sulfoxide) using hepatocyte microsomes. Metabolites could exhibit distinct activity or toxicity .
- Pathway Analysis : Perform RNA-seq on treated cells to detect dysregulated pathways. For example, tetrazoles are known to modulate nitric oxide synthase, potentially affecting vascular tone .
How should researchers design structure-activity relationship (SAR) studies for this compound?
Q. Methodological Answer :
- Core Modifications : Synthesize analogues with:
- Tetrazole Replacement : Substitute with carboxylate or nitro groups to assess hydrogen-bonding necessity.
- Side-Chain Variations : Replace phenylthio with methylthio or benzyloxy to evaluate hydrophobicity effects .
- Activity Testing : Use dose-response curves (IC₅₀/EC₅₀) in target assays (e.g., enzyme inhibition). highlights substituent-dependent activity in triazole-acetamide hybrids.
- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields from aligned analogues to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
